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Abstract
MAX-40279 hemiadipate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine

kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Developed by Maxinovel

Pharmaceuticals, MAX-40279 has been strategically designed to address resistance

mechanisms observed with existing FLT3 inhibitors in the treatment of Acute Myeloid Leukemia

(AML). Preclinical studies have demonstrated its efficacy in inhibiting both wild-type and mutant

forms of FLT3, as well as its significant concentration in the bone marrow, the primary site of

AML. This technical guide provides a comprehensive overview of the discovery and

development timeline of MAX-40279, its mechanism of action, and available preclinical and

clinical data.

Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth

of abnormal myeloblasts in the bone marrow and blood. Mutations in the FLT3 gene are among

the most common genetic alterations in AML, occurring in approximately 30% of patients and

are associated with a poor prognosis.[1] While first-generation FLT3 inhibitors have shown

clinical activity, their efficacy is often limited by the development of resistance. One key

mechanism of acquired resistance is the activation of the FGF/FGFR signaling pathway in the

bone marrow microenvironment.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15574895?utm_src=pdf-interest
https://www.benchchem.com/product/b15574895?utm_src=pdf-body
https://aml-hub.com/medical-information/fda-grants-orphan-drug-designation-to-max-40279-for-the-treatment-of-aml
https://aml-hub.com/medical-information/fda-grants-orphan-drug-designation-to-max-40279-for-the-treatment-of-aml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MAX-40279 was developed as a next-generation kinase inhibitor with a dual-targeting

approach to simultaneously inhibit FLT3 and FGFR, thereby potentially overcoming this

resistance mechanism.[1] Its development addresses a critical unmet need for more durable

and effective targeted therapies for AML.

Discovery and Development Timeline
The development of MAX-40279 has progressed from preclinical evaluation to clinical trials in

various cancer indications. The following timeline highlights the key milestones in its

development journey.
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Date Milestone Reference(s)

March 29, 2018

The U.S. Food and Drug

Administration (FDA) granted

Orphan Drug Designation to

MAX-40279 for the treatment

of Acute Myeloid Leukemia

(AML).

[1]

Post-March 2018

A Phase I dose-escalation

clinical trial (NCT03412292)

was initiated to evaluate the

safety and tolerability of MAX-

40279 in patients with AML.

[1]

April 28, 2022

Dosing of the first patient in a

global multi-center Phase II

study (NCT05130021) for third-

line or above therapy for

advanced colorectal cancer

was announced.

[2]

July 7, 2022

Dosing of the first patient in a

multi-center Phase II study

(NCT05395780) for second-

line or above therapy for

advanced gastric cancer or

gastroesophageal junction

cancer was announced.

[2]

August 8, 2022

Dosing of the first patient in a

multi-center Phase I study

(NCT05369286) of MAX-

40279 in combination with

toripalimab (an anti-PD-1

monoclonal antibody) for

advanced solid tumors was

announced.

[2][3]
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August 11, 2022

Dosing of the first patient in a

Phase I/II study

(NCT05425602) of MAX-

40279 in combination with

KN046 (a PD-L1/CTLA-4

bispecific antibody) for

advanced solid tumors was

announced.

[2]

Mechanism of Action
MAX-40279 is a dual inhibitor that targets both FLT3 and FGFR receptor tyrosine kinases.[1][4]

These kinases play crucial roles in cell proliferation, survival, and differentiation.[5] In AML,

activating mutations in FLT3 lead to constitutive signaling and uncontrolled proliferation of

leukemic blasts.[1] The FGF/FGFR pathway, when activated in the bone marrow, can confer

resistance to FLT3 inhibitors. By inhibiting both pathways, MAX-40279 aims to provide a more

comprehensive and durable anti-leukemic effect.[1] The drug has also been shown to be

effective against FLT3 mutants, such as D835Y, which are resistant to other FLT3 inhibitors like

quizartinib and sorafenib.[4][6]

Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by MAX-40279.
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Caption: FLT3 Signaling Pathway and Inhibition by MAX-40279.
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Caption: FGFR Signaling Pathway and Inhibition by MAX-40279.

Preclinical Data
Preclinical evaluation of MAX-40279 has demonstrated its potential as a potent and selective

dual inhibitor of FLT3 and FGFR.

In Vitro Kinase and Cellular Assays
While specific IC50 values are not publicly available, preclinical studies have reported that

MAX-40279 exhibits potent inhibition of both FLT3 and FGFR kinases.[1] It has also shown

efficacy against FLT3 mutants that are resistant to current FLT3 inhibitors.[6]
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In Vivo Animal Models
In vivo studies in AML xenograft models have shown significant anti-tumor activity.

Animal Model Cell Line Treatment Result Reference(s)

Mouse MV4-11

MAX-40279 (12

mg/kg, p.o.,

twice daily for

21-28 days)

Significantly

inhibited tumor

growth.

[4]

Mouse KG-1

MAX-40279 (12

mg/kg, p.o.,

twice daily for

21-28 days)

Significantly

inhibited tumor

growth.

[4]

Mouse - MAX-40279

Inhibited AML

xenograft tumor

growth by 58% to

106%.

[6]

Pharmacokinetics
Pharmacokinetic studies in rats have indicated that MAX-40279 achieves a much higher drug

concentration in the bone marrow compared to plasma, which is advantageous for treating a

hematological malignancy like AML.[4][6]

Clinical Development
MAX-40279 has advanced into clinical trials for both hematological malignancies and solid

tumors.

Phase I Trial in AML (NCT03412292)
A Phase I dose-escalation study was initiated to assess the safety and tolerability of MAX-

40279 in patients with AML.[1] The primary objectives were to determine the maximum

tolerated dose (MTD) and the incidence of adverse events.[1] As of late 2025, specific results

from this trial have not been publicly released.
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Trials in Solid Tumors
Maxinovel has expanded the clinical development of MAX-40279 to include solid tumors, often

in combination with immunotherapy.

Clinical Trial ID Phase Indication Intervention(s)
Status (as of
late 2022)

NCT05130021 Phase II

Advanced

Colorectal

Cancer

MAX-40279 Recruiting

NCT05395780 Phase II

Advanced

Gastric or

Gastroesophage

al Junction

Cancer

MAX-40279 Recruiting

NCT05369286 Phase I
Advanced Solid

Tumors

MAX-40279 +

Toripalimab (anti-

PD-1)

Recruiting

NCT05425602 Phase I/II
Advanced Solid

Tumors

MAX-40279 +

KN046 (anti-PD-

L1/CTLA-4)

Recruiting

Experimental Protocols
Detailed proprietary experimental protocols for MAX-40279 are not publicly available. However,

the following are representative protocols for the types of assays typically used in the

preclinical evaluation of kinase inhibitors.

FLT3 Kinase Inhibition Assay (Example Protocol)
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of

the FLT3 kinase.
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Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

Reagent Preparation: Recombinant FLT3 enzyme, a suitable substrate (e.g., a synthetic

peptide), and ATP are prepared in a kinase assay buffer. MAX-40279 is serially diluted to a

range of concentrations.

Incubation: MAX-40279 dilutions are pre-incubated with the FLT3 enzyme in a microplate to

allow for binding.

Kinase Reaction: The kinase reaction is initiated by the addition of the ATP and substrate

mixture. The plate is incubated at a controlled temperature to allow for phosphorylation of the

substrate by the enzyme.

Signal Detection: The reaction is stopped, and a detection reagent is added. The amount of

phosphorylated substrate or the amount of ATP consumed is quantified, often using a

luminescence-based method.

Data Analysis: The signal is measured using a plate reader. The percentage of inhibition at

each concentration of MAX-40279 is calculated relative to a control without the inhibitor. The

IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is

determined by fitting the data to a dose-response curve.

AML Xenograft Model (Example Protocol)
This in vivo assay evaluates the anti-tumor efficacy of a compound in a mouse model bearing

human AML tumors.
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Caption: General workflow for an AML xenograft model study.
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Methodology:

Cell Implantation: Human AML cells (e.g., MV4-11, which harbors an FLT3-ITD mutation) are

injected subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).

Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200

mm³).

Treatment: Mice are randomized into treatment and control groups. The treatment group

receives MAX-40279 via a specified route (e.g., oral gavage) and schedule, while the control

group receives a vehicle control.

Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is

calculated. Animal body weight and general health are also monitored as indicators of

toxicity.

Endpoint and Analysis: The study is concluded when tumors in the control group reach a

specified size or after a predetermined treatment duration. The percentage of tumor growth

inhibition (TGI) in the treated group compared to the control group is calculated to determine

the efficacy of MAX-40279.

Conclusion
MAX-40279 hemiadipate is a promising dual FLT3/FGFR inhibitor with a strong preclinical

rationale for the treatment of AML and potentially other cancers. Its development timeline

reflects a strategic progression from a targeted molecular concept to a clinical-stage

therapeutic. The dual-inhibition mechanism holds the potential to overcome known resistance

pathways, a significant challenge in the treatment of FLT3-mutated AML. Ongoing and future

clinical trials will be crucial in defining the safety and efficacy profile of MAX-40279 and

establishing its role in the oncology treatment landscape. Further disclosure of quantitative

preclinical and clinical data will provide a more complete understanding of its therapeutic

potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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